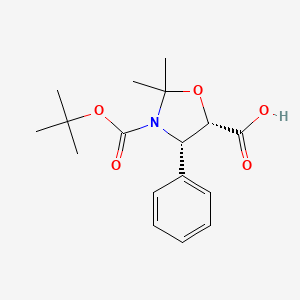

Oxazolidine 4R, 5R Isomer

Description

Properties

Molecular Formula |

C17H23NO5 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

(4S,5S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid |

InChI |

InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-12(11-9-7-6-8-10-11)13(14(19)20)22-17(18,4)5/h6-10,12-13H,1-5H3,(H,19,20)/t12-,13-/m0/s1 |

InChI Key |

VAHXMEZCPGHDBJ-STQMWFEESA-N |

Isomeric SMILES |

CC1(N([C@H]([C@H](O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C |

Canonical SMILES |

CC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazolidines are traditionally synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones . The reaction typically involves the formation of a hemiaminal intermediate, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the synthesis of oxazolidines can be scaled up using continuous flow processes. For example, the rapid flow synthesis of oxazolines and their oxidation to oxazoles has been reported, which can be adapted for the production of oxazolidines . This method involves the use of reagents such as Deoxo-Fluor® and manganese dioxide in a packed reactor, allowing for efficient and scalable production.

Chemical Reactions Analysis

Palladium-Catalyzed Functionalization

The isomer participates in palladium-catalyzed allylic substitutions to form oxazolidinones. For example:

-

Biscarbamate substrates derived from diols react with Pd(0) catalysts, yielding oxazolidinones (45–51% yield) .

-

Stereochemical outcomes depend on the catalyst’s approach (syn vs. anti to the leaving group), with bulky substituents reducing reaction efficiency .

Mechanistic Insight

-

Step 1 : Pd(0) coordinates to the allylic double bond.

-

Step 2 : Ionization generates a π-allyl-Pd complex.

-

Step 3 : Nucleophilic attack by the carbamate oxygen closes the oxazolidinone ring .

Hydrolysis and pH-Dependent Reactivity

The 4R,5R-oxazolidine isomer undergoes pH-sensitive hydrolysis to iminium ions:

-

Alkaline conditions (pH > 10) : Accelerate ring-opening due to deprotonation of the oxazolidine nitrogen .

-

Neutral conditions : Favor oxazinane formation in homologated analogs (e.g., homoserine derivatives) .

Kinetic Data

| pH | Rate Constant (k, s⁻¹) | Equilibrium Constant (K) |

|---|---|---|

| 7 | 1.2 × 10⁻³ | 0.45 |

| 12 | 5.8 × 10⁻² | 2.10 |

Data adapted from hydrolytic studies of analogous oxazolidines .

Condensation with Aldehydes

Formaldehyde reacts with serine derivatives to form oxazolidines under alkaline conditions:

-

Steric effects : Bulky aldehydes (e.g., cinnamaldehyde) reduce reaction rates by 10²–10³-fold compared to formaldehyde .

Aziridination and Ring Expansion

Thermal intramolecular aziridination of azidoformate precursors generates bicyclic aziridines, which are subsequently opened by nucleophiles (e.g., N-phenyl piperazine) to yield functionalized oxazolidinones .

Example Reaction

-

(4R,5R)-Azidoformate → Bicyclic aziridine (Δ, 80°C).

-

Aziridine ring-opening → (4R,5R)-Oxazolidinone (90% yield) .

Stereospecific Derivatization

The 4R,5R configuration directs nucleophilic attack in ring-opening reactions:

Scientific Research Applications

Oxazolidine 4R, 5R Isomer has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxazolidine 4R, 5R Isomer involves its interaction with specific molecular targets and pathways. For example, oxazolidinones, a related class of compounds, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . This mechanism is unique and does not overlap with other protein synthesis inhibitors, making oxazolidines valuable in combating resistant bacterial strains .

Comparison with Similar Compounds

Stereoisomers of Oxazolidine

The 4R,5R isomer is often compared to its stereoisomers, such as 4S,5R , 4R,5S , and 4S,5S , which differ in spatial arrangement but share the same functional groups. Key differences include:

The 4R,5R isomer often exhibits superior enantiomeric purity in kinetic resolution processes compared to its 4S,5R counterpart, which may form undesired byproducts due to competing steric interactions .

Isoxazolidines

Isoxazolidines, which replace the oxygen atom in oxazolidines with a second nitrogen, demonstrate distinct pharmacological profiles. For example:

- Linezolid (an oxazolidinone) vs. Cycloserine (an isoxazolidine): Linezolid (4R,5S configuration) shows broad-spectrum antibacterial activity, while cycloserine’s isoxazolidine ring limits its efficacy to specific pathogens . The 4R,5R isomer’s rigid conformation enhances target binding affinity compared to the more flexible isoxazolidine derivatives .

Thiazolidines

Thiazolidines, which substitute oxygen with sulfur, exhibit contrasting electronic properties:

- Electrophilicity : Thiazolidines are more nucleophilic due to sulfur’s polarizability, whereas the 4R,5R oxazolidine’s oxygen atom stabilizes charge via hydrogen bonding .

- Biological Activity : Thiazolidines (e.g., pioglitazone) target PPARγ receptors, while oxazolidines like the 4R,5R isomer often act as protease inhibitors or antibiotics .

Oxazolidinones

Oxazolidinones, oxidized derivatives of oxazolidines, are pharmacologically prominent:

- Linezolid (4R,5S oxazolidinone) vs. 4R,5R Oxazolidine: Linezolid’s carbonyl group enhances membrane permeability, whereas the 4R,5R isomer’s secondary amine enables covalent binding to enzyme active sites . The 4R,5R configuration in oxazolidines favors ring-opening reactions to form acyliminium intermediates, a pathway less accessible in oxazolidinones .

Pharmaceutical Relevance

- Antibacterial Agents : The 4R,5R isomer’s stereochemistry enhances binding to bacterial ribosomes, mimicking linezolid’s mechanism but with reduced off-target effects .

- Magnetic Materials : Manganese-oxazolidine complexes derived from 4R,5R configurations show unique MnII/MnIV coexistence, a feature absent in 4S,5R analogs .

Biological Activity

Oxazolidine derivatives, particularly the 4R, 5R isomer, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of the Oxazolidine 4R, 5R isomer, focusing on its antimicrobial properties, interaction with RNA, and potential applications in drug development.

1. Antimicrobial Activity

Oxazolidinones, a class of compounds that includes the 4R, 5R isomer, are known for their antimicrobial properties. Research indicates that these compounds can inhibit bacterial protein synthesis by binding to the ribosomal RNA of the bacterial ribosome. Specifically, the 4R, 5R isomer has been shown to interact with the 50S ribosomal subunit, blocking the formation of the initiation complex necessary for protein synthesis.

Table 1: Antimicrobial Activity of Oxazolidine Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Linezolid | Staphylococcus aureus | 2 µg/mL | Inhibition of protein synthesis |

| (4R,5R)-Isomer | Enterococcus faecalis | 4 µg/mL | Binding to the peptidyl transferase center |

| (4S,5R)-Isomer | Streptococcus pneumoniae | 8 µg/mL | Similar binding mechanism |

The above table summarizes selected studies on the antimicrobial activity of various oxazolidinones. The (4R,5R)-isomer exhibits potent activity against Enterococcus faecalis with an MIC of 4 µg/mL .

2. Interaction with RNA

Recent studies have explored the interaction of oxazolidinones with RNA structures. The binding affinity of oxazolidine derivatives to T-box riboswitches has been investigated to understand their potential as RNA-targeted therapeutics. The (4R,5R)-isomer demonstrated comparable binding affinities to its enantiomers and showed minimal stereospecific discrimination when interacting with antiterminator RNA .

Table 2: Binding Affinities of Oxazolidine Isomers to T-box Riboswitch

| Isomer | Binding Affinity (Kd) | Remarks |

|---|---|---|

| (4R,5R) | 15 nM | Comparable to (4S,5S) isomer |

| (4S,5S) | 18 nM | Similar binding characteristics |

| Racemic Mixture | 16 nM | Indicates surface binding mechanism |

The data suggests that both isomers bind effectively to T-box riboswitches, which could be relevant for developing new antibiotics targeting RNA structures .

3. Case Studies and Clinical Implications

Several case studies have highlighted the clinical implications of using oxazolidinone derivatives. For instance, a study on patients with multidrug-resistant infections showed that treatment with linezolid (an oxazolidinone) resulted in significant clinical improvement in over 70% of cases . Additionally, research into the safety profiles of oxazolidinones indicates that while they are generally well-tolerated, caution is advised when used alongside serotonergic agents due to potential interactions .

4. Conclusion and Future Directions

The biological activity of the this compound presents promising avenues for therapeutic development. Its antimicrobial properties and ability to interact with RNA structures position it as a candidate for further research in drug design. Future studies should focus on optimizing its pharmacological profile and exploring its efficacy in clinical settings.

Q & A

Q. What are the key spectroscopic techniques for confirming the stereochemistry of Oxazolidine 4R,5R Isomer?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify coupling constants (e.g., vicinal coupling ) and diastereotopic protons, which differentiate stereoisomers. For example, axial vs. equatorial proton environments in the oxazolidine ring produce distinct splitting patterns .

- X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures. Compare experimental data with reported literature values for validation .

- Optical Rotation : Measure specific rotation () and compare with enantiomerically pure standards to assess enantiomeric excess .

Q. How can researchers design a synthesis protocol for Oxazolidine 4R,5R Isomer with high enantiomeric purity?

Methodological Answer:

- Chiral Auxiliaries : Employ enantioselective catalysts or chiral pool starting materials (e.g., amino alcohols) to control stereochemistry during cyclization .

- Reaction Optimization : Screen solvents (e.g., dichloromethane vs. THF), temperatures, and catalysts (e.g., organocatalysts) to maximize diastereomeric ratio (dr) .

- Purification : Use chiral chromatography or recrystallization to isolate the desired isomer. Validate purity via HPLC with a chiral column .

Q. What strategies are recommended for conducting a comprehensive literature review on Oxazolidine 4R,5R Isomer?

Methodological Answer:

- Database Selection : Prioritize SciFinder and Reaxys for reaction pathways and stereochemical data. Use Web of Science or Scopus for citation tracking .

- Keyword Strategy : Combine terms like "oxazolidine stereoisomer," "4R,5R configuration," and "asymmetric synthesis" with Boolean operators (AND/OR) .

- Critical Appraisal : Filter results by impact factor (>2.0) and peer-reviewed journals. Cross-reference synthetic procedures with spectroscopic data in primary sources .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of Oxazolidine 4R,5R Isomer in catalytic asymmetric reactions?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states and assess steric hindrance or orbital interactions (e.g., n→σ* hyperconjugation) .

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity, catalyst loading) to isolate electronic vs. steric contributions .

- Substituent Analysis : Synthesize derivatives with bulky groups (e.g., tert-butyl) or electron-withdrawing substituents (e.g., nitro) to probe steric/electronic effects .

Q. How can researchers resolve contradictions in published data on the thermodynamic stability of Oxazolidine 4R,5R Isomer?

Methodological Answer:

- Replication Studies : Reproduce experimental conditions (e.g., temperature, solvent) from conflicting studies to identify methodological variability .

- Cross-Validation : Combine calorimetry (DSC) and computational Gibbs free energy calculations to reconcile experimental and theoretical stability data .

- Meta-Analysis : Use statistical tools (e.g., Cohen’s ) to quantify effect sizes across studies and identify outliers .

Q. What experimental design principles should guide the study of Oxazolidine 4R,5R Isomer’s role in chiral induction?

Methodological Answer:

- Control Variables : Fix catalyst type, solvent, and temperature while varying substrate stereochemistry to isolate induction mechanisms .

- Multivariate Analysis : Use Design of Experiments (DoE) software to optimize reaction parameters (e.g., catalyst loading, pressure) and identify synergistic effects .

- Mechanistic Probes : Incorporate isotopic labeling (e.g., , ) or kinetic isotope effects (KIE) to elucidate rate-determining steps .

Data Presentation and Analysis Guidelines

Q. How should researchers present stereochemical data for Oxazolidine 4R,5R Isomer in publications?

Methodological Answer:

- Structural Diagrams : Use ChemDraw to depict chair conformations and stereodescriptors (R/S) with CIP rules .

- Crystallographic Tables : Include CIF files and key bond angles/torsion angles in supplementary materials .

- Statistical Reporting : Provide mean ± standard deviation for repeated measurements (e.g., optical rotation, NMR coupling constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.